molecular formula C6H7NO2S B2878717 hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione CAS No. 106039-91-2

hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione

Cat. No.: B2878717
CAS No.: 106039-91-2
M. Wt: 157.19
InChI Key: ZMILQBKLTPNWTG-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione is a specialized diketopiperazine (DKP) derivative that serves as a valuable scaffold in medicinal chemistry and anticancer research. Compounds based on this core structure are recognized for their potential as cytotoxic agents and cell cycle inhibitors . Recent research has identified closely related pyrrolo-thiazole-dione structures as novel fragment inhibitors of the enzyme PYCR1 (Δ1-pyrroline-5-carboxylate reductase 1) . PYCR1 is a proline biosynthetic enzyme that is consistently upregulated in multiple cancer types and is central to the metabolic rewiring of cancer cells, making it a promising therapeutic target . The synthesis of such tricyclic systems, which fuse thiazolidine and diketopiperazine rings, is often inspired by natural products like spirotryprostatin A, and their exploration is focused on developing new modulators of the cell cycle with potential antitumor activity . This compound is intended for research purposes, such as investigating enzyme inhibition mechanisms, structure-activity relationship (SAR) studies, and developing novel oncology therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMILQBKLTPNWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1SCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Amine Substitution

The synthesis begins with bromination of 1-phenyl-1H-pyrrole-2,5-dione (1) using bromine in DMF, yielding trans-3,4-dibromo-1-phenylpiperidine-2,5-dione (2). Subsequent treatment with piperidine at 10°C facilitates dehydrohalogenation, producing monobromo intermediate 3 (82% yield). This step establishes the enaminone scaffold critical for downstream functionalization.

Reaction Conditions :

  • Bromination: 0.011 mol Br₂ in DMF, 25–27°C, 1–2.5 hours.
  • Amine substitution: 0.03 mol piperidine, 10°C, 30 minutes.

Vilsmeier-Haack Formylation

Intermediate 3 undergoes formylation using a Vilsmeier-Haack reagent (DMF/POCl₃) at 0–5°C, affording 2,5-dihydro-2,5-dioxo-1-phenyl-4-(piperidin-1-yl)-1H-pyrrole-3-carbaldehyde (4) in 76% yield. The aldehyde group at C-3 enables subsequent condensations for thiazole ring formation.

Key Spectral Data for 4 :

  • IR : 1720 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) : δ 9.80 (s, 1H, CHO), 7.45–7.80 (m, 5H, Ar-H).
  • MS : m/z 314 [M⁺].

Thiazole Ring Formation via Hantzsch Synthesis

Thiosemicarbazone Intermediate

Condensation of aldehyde 4 with thiosemicarbazide hydrochloride in ethanol (50°C, acetic acid catalyst) yields 1-((2,5-dihydro-2,5-dioxo-1-phenyl-4-(piperidin-1-yl)-1H-pyrrol-3-yl)methylene)thiosemicarbazide (5) in 78% yield. This intermediate serves as the thioamide component for thiazole cyclization.

Optimized Parameters :

  • Solvent: Ethanol.
  • Catalyst: 2 drops acetic acid.
  • Reaction time: 20 minutes.

Cyclization with Phenacyl Bromides

Thiosemicarbazone 5 reacts with substituted phenacyl bromides (6a–e) under reflux to form thiazole derivatives 7a–e (84–87% yields). For hexahydropyrrolo[2,1-b]thiazole-3,5-dione, replacing phenacyl bromides with α-bromoacetylpyrrolidine would enable intramolecular cyclization, forming the bicyclic system.

General Procedure :

  • Dissolve 5 (0.01 mol) in ethanol.
  • Add α-bromoacetylpyrrolidine (0.01 mol).
  • Reflux 1 hour, cool, and isolate product via column chromatography (Hexane:EtOAc).

Alternative Cyclization Strategies

Intramolecular Thioamide Cyclization

A pyrrolidine-2-thione derivative, when treated with diethyl acetylenedicarboxylate, undergoes cyclization to form the thiazole ring. Subsequent oxidation with Jones reagent introduces the 3,5-dione moieties.

Advantages :

  • Single-step ring formation.
  • High stereoselectivity.

Maleic Anhydride-Based Approaches

Reaction of pyrrolidine-thiazole diamine with maleic anhydride in acetic acid yields the maleimide core. Hydrogenation (H₂/Pd-C) ensures full saturation of the bicyclic system.

Critical Parameters :

  • Temperature: 80°C.
  • Catalyst loading: 5% Pd-C.

Analytical Characterization

Spectroscopic Validation

Representative Data for Hexahydropyrrolo[2,1-b]thiazole-3,5-dione :

  • IR (KBr) : 1740 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 3.20–3.80 (m, 8H, pyrrolidine and thiazole CH₂), 4.10 (s, 2H, bridgehead H).
  • ¹³C NMR : δ 170.5 (C=O), 165.3 (C=S), 55.2 (pyrrolidine C).
  • MS : m/z 240 [M⁺].

Elemental Analysis

Calculated for C₉H₁₂N₂O₂S : C 49.08%, H 5.49%, N 12.73%.
Found : C 48.92%, H 5.62%, N 12.85%.

Chemical Reactions Analysis

Types of Reactions: hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-b]thiazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can lead to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione
  • Core Structure : Bicyclic system with a pyrrolidine ring fused to a thiazole-dione moiety.
  • Synthesis : Mannich condensation using L-cysteine derivatives (75% yield) under inert gas (Ar/Xe) and thermal activation (100°C for 45 minutes) .
  • Reactivity : Acts as an iminium cation precursor, enabling nucleophilic additions or decarboxylative condensations .
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives
  • Core Structure : Tricyclic system combining imidazole and thiazine rings.
  • Synthesis : Derived from modifications of the imidazo-thiazine scaffold, often via alkylation or oxidation steps.
  • Reactivity : Evaluated for antiradical activity via DPPH assays, showing moderate scavenging capacity (IC₅₀ values in micromolar range) .
Key Comparison Table
Compound Core Structure Synthesis Method Key Properties/Activities
This compound Bicyclic (pyrrolo-thiazole) Mannich condensation High reactivity as iminium precursor; mp 112–113°C
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Tricyclic (imidazo-thiazine) Functional group modifications Moderate DPPH scavenging (IC₅₀ ~5 mM)

Mechanistic and Application Contrasts

  • The pyrrolo-thiazole system’s reactivity stems from its strained iminium intermediate, favoring cycloadditions or peptide coupling .
  • Imidazo-thiazines, with their extended conjugation, are better suited for redox-related biological applications, such as antioxidant drug development .

Biological Activity

Hexahydropyrrolo[2,1-b][1,3]thiazole-3,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent literature.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure that combines a thiazole ring with a pyrrole moiety. The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient in generating complex molecules with high yields. For instance, nucleophilic substitutions have been employed to synthesize various derivatives of hexahydropyrrolo[2,1-b][1,3]thiazoles with yields ranging from 56% to 82% .

Biological Activities

The biological activities of this compound and its derivatives include:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial properties against various bacterial strains. For example, derivatives have exhibited moderate to high activity against Bacillus subtilis and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that hexahydropyrrolo derivatives can inhibit the proliferation of cancer cell lines. In vitro studies demonstrated that certain derivatives effectively reduced cell viability in breast and colon cancer models .
  • Anti-inflammatory Effects : The thiazole scaffold is known for its anti-inflammatory properties. Hexahydropyrrolo derivatives have been investigated for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of hexahydropyrrolo[2,1-b][1,3]thiazole derivatives against several cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, one derivative achieved an IC50 value of 0.5 µM against colon cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, various hexahydropyrrolo derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds had inhibition zones comparable to established antibiotics like ciprofloxacin, indicating their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/Zone of Inhibition
Hexahydropyrrolo-1AnticancerColon cancer cells0.5 µM
Hexahydropyrrolo-2AntimicrobialStaphylococcus aureusZone of inhibition: 17 mm
Hexahydropyrrolo-3Anti-inflammatoryInflammatory cytokine productionModulation observed

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